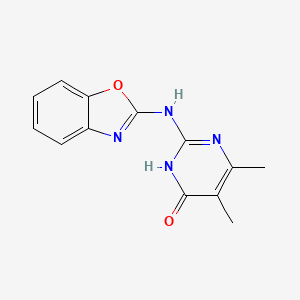![molecular formula C28H30N4O2S B11041081 N-Cyclohexyl-4-[({3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-C]pyridin-2-YL}sulfanyl)methyl]benzamide CAS No. 903166-20-1](/img/structure/B11041081.png)
N-Cyclohexyl-4-[({3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-C]pyridin-2-YL}sulfanyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a benzamide core, which is a common motif in pharmaceuticals and bioactive molecules.
- The compound’s substituents include a cyclohexyl group, a methoxyphenylmethyl group, and an imidazo[4,5-C]pyridine ring system.
N-Cyclohexyl-4-[({3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-C]pyridin-2-YL}sulfanyl)methyl]benzamide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: One synthetic route involves Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction.
Reaction Conditions: The coupling typically occurs under mild conditions using palladium catalysts.
Industrial Production: While specific industrial methods may vary, the synthesis likely involves efficient and scalable processes to produce the compound.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Boron-based reagents (e.g., boronic acids, boronate esters) are essential for Suzuki–Miyaura coupling.
Major Products: The major products depend on the specific reactions and functional groups involved.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and ligand design.
Biology: It could serve as a potential bioactive agent, affecting cellular processes.
Medicine: Research may explore its pharmacological properties, such as anticancer or anti-inflammatory effects.
Industry: Applications in materials science or catalysis are possible.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., receptors, enzymes) via non-covalent interactions.
- Pathways involved may include signal transduction, metabolic pathways, or protein–protein interactions.
Comparison with Similar Compounds
Similar Compounds: Other benzamides, imidazo[4,5-C]pyridines, and sulfanyl-containing compounds.
Uniqueness: Highlight its distinct features, such as the cyclohexyl group and methoxyphenylmethyl substituent.
Remember that this compound’s detailed research and applications may vary, but this overview provides a starting point
Properties
CAS No. |
903166-20-1 |
|---|---|
Molecular Formula |
C28H30N4O2S |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-cyclohexyl-4-[[3-[(4-methoxyphenyl)methyl]imidazo[4,5-c]pyridin-2-yl]sulfanylmethyl]benzamide |
InChI |
InChI=1S/C28H30N4O2S/c1-34-24-13-9-20(10-14-24)18-32-26-17-29-16-15-25(26)31-28(32)35-19-21-7-11-22(12-8-21)27(33)30-23-5-3-2-4-6-23/h7-17,23H,2-6,18-19H2,1H3,(H,30,33) |
InChI Key |
VUPFSOWAAISAGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CN=C3)N=C2SCC4=CC=C(C=C4)C(=O)NC5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1'Z)-6',6',8'-trimethyl-1'-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5',6'-dihydrospiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinolin]-2'(1'H)-one](/img/structure/B11040999.png)
![5,5,7,9-tetramethyl-3-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11041010.png)
![1-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-3-cyclohexylthiourea](/img/structure/B11041016.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11041026.png)
methanone](/img/structure/B11041031.png)
![N-[1-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide](/img/structure/B11041037.png)
![(1Z)-8-ethoxy-1-[(4-ethylphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041052.png)
![ethyl 4-{[1,3-dimethyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B11041053.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11041067.png)
![3-(3-methoxyphenyl)-5-(3-methoxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11041073.png)

![4-Methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11041077.png)
![1-{(2R)-2-[3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-YL]tetrahydro-1H-pyrrol-1-YL}-2-propen-1-one](/img/structure/B11041088.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B11041094.png)
